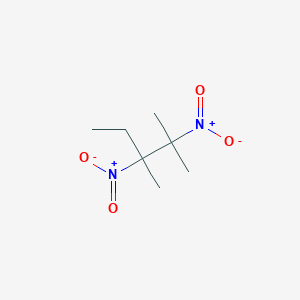![molecular formula C15H11BrN2O2 B11946089 1-[(4-Bromoanilino)methyl]indole-2,3-dione CAS No. 84003-10-1](/img/structure/B11946089.png)
1-[(4-Bromoanilino)methyl]indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Bromoanilino)methyl]indole-2,3-dione is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a bromine atom attached to the aniline moiety and an indole-2,3-dione structure, which is a common scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 1-[(4-Bromoanilino)methyl]indole-2,3-dione typically involves the reaction of 4-bromoaniline with indole-2,3-dione under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(4-Bromoanilino)methyl]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to other functional groups.
Substitution: The bromine atom in the 4-bromoaniline moiety can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[(4-Bromoanilino)methyl]indole-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: This compound is investigated for its potential therapeutic applications due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 1-[(4-Bromoanilino)methyl]indole-2,3-dione involves its interaction with specific molecular targets in biological systems. The indole-2,3-dione moiety can interact with enzymes and receptors, leading to various biological effects. The bromine atom in the 4-bromoaniline moiety can enhance the compound’s binding affinity to its targets, thereby increasing its potency . The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
1-[(4-Bromoanilino)methyl]indole-2,3-dione can be compared with other indole derivatives, such as:
Indole-2,3-dione: Lacks the 4-bromoaniline moiety and has different biological activities.
4-Bromoaniline: Lacks the indole-2,3-dione moiety and has different chemical properties.
1-[(4-Chloroanilino)methyl]indole-2,3-dione: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of the indole-2,3-dione and 4-bromoaniline moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
84003-10-1 |
|---|---|
Molecular Formula |
C15H11BrN2O2 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
1-[(4-bromoanilino)methyl]indole-2,3-dione |
InChI |
InChI=1S/C15H11BrN2O2/c16-10-5-7-11(8-6-10)17-9-18-13-4-2-1-3-12(13)14(19)15(18)20/h1-8,17H,9H2 |
InChI Key |
ZAQVKSRGAWOLLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CNC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



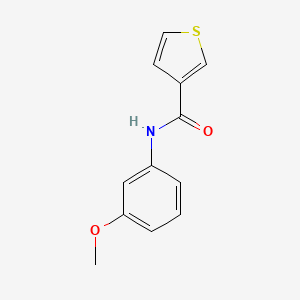
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11946012.png)

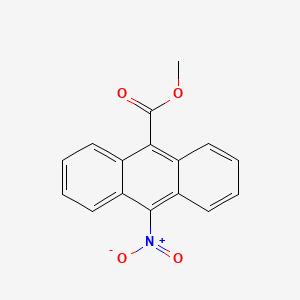
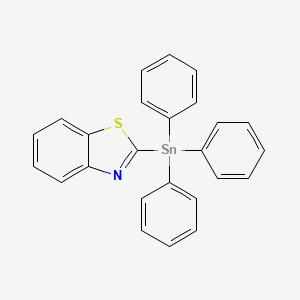

![2-[(Benzenesulfonyl)methyl]-3-methylbutan-1-ol](/img/structure/B11946053.png)
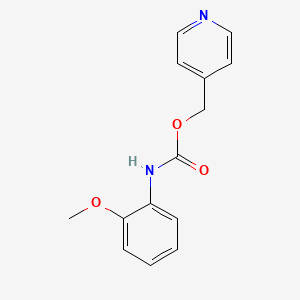
![4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B11946065.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid](/img/structure/B11946066.png)
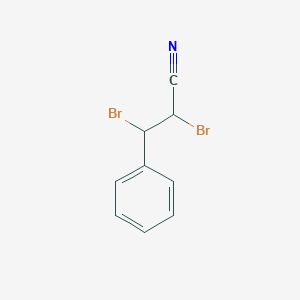
![Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate](/img/structure/B11946074.png)
